UDP-alpha-D-glucose(2-)

Description

Significance as a Central Metabolite in Cellular Physiology

UDP-glucose occupies a crossroads in carbohydrate metabolism. csic.esresearchgate.net It is a direct precursor for the synthesis of glycogen (B147801) in animals and fungi, a crucial energy storage polysaccharide. csic.esnih.gov In plants, it is fundamental to the synthesis of sucrose (B13894), the primary form of transported sugar, and cellulose (B213188), the main structural component of the cell wall. csic.esluc.edu Furthermore, UDP-glucose can be enzymatically converted into other nucleotide sugars, such as UDP-galactose and UDP-glucuronic acid, which are then incorporated into a variety of polysaccharides and glycoconjugates. wikipedia.orgplos.org This positions UDP-glucose as a critical node, channeling glucose into diverse biosynthetic pathways essential for energy storage, structural integrity, and cell-cell communication. researchgate.net In some organisms, it also serves as a signaling molecule, influencing processes like growth and development. csic.esnih.gov

Role as an Activated Glycosyl Donor in Glycosylation Reactions

One of the most profound roles of UDP-glucose is its function as an activated glycosyl donor in glycosylation reactions. These reactions, catalyzed by a large family of enzymes known as glycosyltransferases, involve the transfer of the glucose moiety from UDP-glucose to a wide range of acceptor molecules, including proteins, lipids, and other carbohydrates. oup.comfrontiersin.org This process of glycosylation is vital for the proper folding, stability, and function of many proteins and lipids. luc.edufrontiersin.org For instance, UDP-glucose is utilized in the endoplasmic reticulum for the glycosylation of newly synthesized proteins, a quality control mechanism to ensure their correct conformation. plos.orgasm.org The diversity of molecules glycosylated using UDP-glucose as a donor underscores its importance in generating the vast complexity of the "glycome," which plays a critical role in cellular recognition, signaling, and host-pathogen interactions. researchgate.net

Evolutionary Conservation and Ubiquitous Distribution Across Domains of Life

The fundamental importance of UDP-glucose is reflected in its widespread presence and the evolutionary conservation of the enzymes responsible for its synthesis across all domains of life. csic.esresearchgate.net The primary enzyme for UDP-glucose synthesis, UDP-glucose pyrophosphorylase (UGPase), is found in prokaryotes, archaea, and eukaryotes, highlighting its ancient origins and indispensable nature. csic.esportlandpress.com

In prokaryotes, UDP-glucose is a vital metabolite involved in several key physiological processes. csic.esnih.gov It is a precursor for the synthesis of various components of the bacterial cell envelope, such as lipopolysaccharide (LPS) and capsular polysaccharides. csic.esresearchgate.netresearchgate.net These structures are often crucial virulence factors for pathogenic bacteria, protecting them from the host immune system. nih.govebi.ac.uk UDP-glucose is also involved in the synthesis of trehalose (B1683222), an osmoprotectant that helps bacteria survive under stressful conditions. csic.esresearchgate.net The enzyme responsible for its synthesis in bacteria, encoded by the galU gene, is highly conserved. frontiersin.orgresearchgate.net Interestingly, while the function of UGPase is conserved, prokaryotic and eukaryotic UGPases are evolutionarily unrelated, presenting a potential target for the development of novel antibiotics. csic.esportlandpress.comnih.gov

In eukaryotes, the roles of UDP-glucose are even more diverse, extending to complex multicellular processes. luc.edu

In fungi and yeast, UDP-glucose is a cornerstone of cell wall biosynthesis, serving as the precursor for β-glucans, a major structural component. nih.govyeastgenome.org The integrity of the fungal cell wall is essential for survival, making the enzymes involved in UDP-glucose metabolism attractive targets for antifungal drugs. researchgate.netnih.gov UDP-glucose is also required for the synthesis of glycogen and trehalose, important for energy storage and stress protection. yeastgenome.org Furthermore, it is a substrate for protein N-glycosylation, a critical modification for many secreted and membrane-bound proteins. yeastgenome.orgwiley.com Studies in Saccharomyces cerevisiae have shown that UDP-glucose release into the extracellular space can occur, suggesting a potential role in cell-to-cell signaling, similar to its function in animals. acs.org

In the plant kingdom, UDP-glucose holds a position of paramount importance. luc.edunih.govfrontiersin.org It is the central precursor for the synthesis of sucrose, the main transport sugar, and cellulose and callose, which are fundamental components of the plant cell wall. tandfonline.comresearchgate.net Beyond these primary roles, UDP-glucose is a substrate for the glycosylation of a vast array of secondary metabolites, including flavonoids, terpenoids, and alkaloids, which are involved in defense, pigmentation, and signaling. frontiersin.orgportlandpress.com The synthesis of UDP-glucose in plants is carried out by several classes of enzymes, including UDP-glucose pyrophosphorylase (UGPase), UDP-sugar pyrophosphorylase (USPase), and sucrose synthase (SuSy), reflecting the high demand for this metabolite. tandfonline.comfrontiersin.org The levels of UDP-glucose are tightly regulated and have been shown to influence plant growth, development, and responses to both biotic and abiotic stress. nih.govfrontiersin.org

Eukaryotic Systems

Mammals and Human Cells

In mammals and human cells, UDP-alpha-D-glucose(2-) is a key metabolite with diverse and critical functions. The enzyme UDP-glucose pyrophosphorylase 2 (UGP2) is the primary enzyme responsible for its synthesis in these organisms. nih.govpnas.orgpnas.org The strategic location of UDP-glucose at the intersection of major metabolic pathways underscores its importance in cellular homeostasis. elifesciences.org

Key Metabolic Roles of UDP-alpha-D-glucose(2-) in Mammalian and Human Cells

| Metabolic Pathway | Key Enzyme(s) | Product(s) | Cellular Function |

| Glycogen Synthesis | Glycogen Synthase, Glycogenin | Glycogen | Energy storage in liver and muscle. nih.govnih.govub.edu |

| Galactose Metabolism (Leloir Pathway) | UDP-galactose-4-epimerase (GALE) | UDP-galactose | Synthesis of glycoproteins and glycolipids. tandfonline.com |

| Glucuronidation Pathway | UDP-glucose dehydrogenase (UGDH), UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid, Glucuronides | Detoxification of xenobiotics, bilirubin, and steroids in the liver. frontiersin.orgresearchgate.net |

| Glycoprotein (B1211001) and Glycolipid Synthesis | Various Glycosyltransferases (e.g., UGGT1) | Glycoproteins, Glycosphingolipids | Protein folding and quality control, cell signaling, cell adhesion. nih.govnih.govrupress.org |

| Proteoglycan and Hyaluronan Synthesis | UDP-glucose dehydrogenase (UGDH) | UDP-glucuronic acid | Formation of extracellular matrix components. nih.govoncotarget.comdiva-portal.org |

A Crucial Precursor in Core Metabolic Pathways

UDP-glucose serves as the direct glycosyl donor for the synthesis of glycogen, the primary long-term energy reserve in mammals, stored mainly in the liver and skeletal muscle. nih.govnih.gov The process is initiated by glycogenin, which creates a short glucose primer, followed by the elongation of the glycogen chain by glycogen synthase, using UDP-glucose as the substrate. core.ac.ukub.edu The regulation of glycogen synthase activity is a critical control point in maintaining glucose homeostasis. cambridge.org

Furthermore, UDP-glucose is readily converted to UDP-galactose by the enzyme UDP-galactose-4-epimerase (GALE). tandfonline.com This reaction is a key step in the Leloir pathway, which is responsible for the metabolism of galactose and the production of UDP-galactose necessary for the synthesis of various glycoproteins and glycolipids. tandfonline.com

The Gateway to Detoxification: The Glucuronidation Pathway

In the liver, UDP-glucose is the initial substrate for the glucuronidation pathway, a major phase II detoxification process. frontiersin.orgresearchgate.net The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA). oncotarget.comijbs.com UDP-GlcUA is then utilized by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. researchgate.netmdpi.com UGTs catalyze the transfer of the glucuronic acid moiety to a wide range of lipophilic compounds, including drugs, environmental toxins, bilirubin, and steroid hormones, rendering them more water-soluble and facilitating their excretion from the body. researchgate.netnih.gov

Building Blocks for Complex Structures: Glycoprotein and Proteoglycan Synthesis

UDP-glucose is essential for the synthesis of N-linked glycoproteins, which play critical roles in protein folding, cell signaling, and immune recognition. nih.gov Specifically, UDP-glucose is a substrate for the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT1), a key component of the quality control system in the endoplasmic reticulum. nih.govrupress.orgumich.edu UGGT1 acts as a folding sensor, re-glucosylating misfolded glycoproteins to promote their interaction with chaperones like calnexin (B1179193) and calreticulin, thereby facilitating their proper folding. pnas.orgnih.gov

Moreover, the UGDH-mediated conversion of UDP-glucose to UDP-glucuronic acid is a prerequisite for the synthesis of proteoglycans and hyaluronan, which are major components of the extracellular matrix. nih.govoncotarget.comdiva-portal.org These molecules are vital for maintaining tissue architecture, cell migration, and signaling.

Detailed Research Findings on the Multifaceted Roles of UDP-alpha-D-glucose(2-)

| Area of Research | Key Findings |

| Cancer Metabolism | UGP2, the enzyme that produces UDP-glucose, is often upregulated in various cancers, including pancreatic ductal adenocarcinoma (PDAC), and its expression can correlate with poor prognosis. nih.govpnas.orgpnas.org UDP-glucose is crucial for glycogen synthesis, which provides an energy source for cancer cells under nutrient-deprived conditions. nih.govpnas.org It is also essential for the N-glycosylation of key signaling proteins like the epidermal growth factor receptor (EGFR), which promotes cancer cell survival and proliferation. tandfonline.comnih.gov In contrast, in some cancers like lung cancer, UDP-glucose has been shown to impair metastasis by regulating the stability of certain mRNAs. eurekalert.org |

| Immune System Modulation | UDP-glucose can be released from stressed or damaged cells and acts as an extracellular signaling molecule, or "danger signal". researchgate.netresearchgate.net It activates the purinergic receptor P2Y14 on various immune cells, including dendritic cells and eosinophils. aai.orgaai.orgoup.com This activation can trigger innate immune responses, such as the production of inflammatory chemokines like IL-8 in the female reproductive tract, and modulate immune cell function, for instance by regulating mitochondrial respiration in dendritic cells. aai.orgaai.org |

| Cellular Transport and Localization | The transport of UDP-glucose into different cellular compartments is a regulated process. For example, the solute carrier transporter SLC35D3 has been identified as a vesicular transporter for UDP-glucose in neurons, suggesting a role in neurotransmission. nih.govelifesciences.orgelifesciences.org The transport of UDP-glucose and its derivatives into the Golgi apparatus is crucial for glycosylation reactions. researchgate.netmdpi.com |

| Development and Disease | The proper regulation of UDP-glucose metabolism is critical for normal development. Mutations in the UGP2 gene have been linked to developmental and epileptic encephalopathy. genecards.orgnih.gov Dysregulation of UGDH, which converts UDP-glucose to UDP-glucuronic acid, is associated with various diseases. For instance, knockout of UGDH can impair the migration and metastatic ability of breast cancer cells. biorxiv.orgresearchgate.netwiley.com |

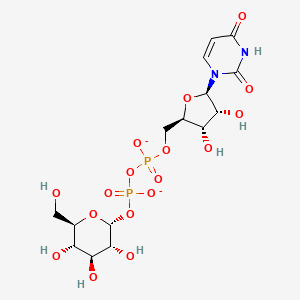

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O17P2-2 |

|---|---|

Molecular Weight |

564.29 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChI Key |

HSCJRCZFDFQWRP-JZMIEXBBSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |

Synonyms |

Diphosphate Glucose, Uridine Diphosphoglucose, Uridine Glucose, UDP Glucose, Uridine Diphosphate UDP Glucose UDPG Uridine Diphosphate Glucose Uridine Diphosphoglucose |

Origin of Product |

United States |

Biosynthesis of Uridine Diphosphate Alpha D Glucose 2

Enzymatic Pathway: UDP-glucose Pyrophosphorylase (UGP) Activity

The de novo synthesis of UDP-alpha-D-glucose(2-) is a critical step in cellular metabolism, primarily catalyzed by the enzyme UTP-glucose-1-phosphate uridylyltransferase, commonly known as UDP-glucose pyrophosphorylase (UGPase) (EC 2.7.7.9). csic.esresearchgate.netasm.org This enzyme facilitates the reversible formation of UDP-glucose and pyrophosphate (PPi) from the substrates uridine (B1682114) triphosphate (UTP) and glucose-1-phosphate (Glc-1-P). csic.esresearchgate.net While the reaction is reversible in vitro, the in vivo hydrolysis of PPi by inorganic pyrophosphatase drives the equilibrium towards the synthesis of UDP-glucose. asm.org This seemingly simple reaction is at the heart of numerous metabolic pathways, providing the activated glucose donor for the synthesis of glycogen (B147801) in animals and fungi, sucrose (B13894) and cellulose (B213188) in plants, and essential components of the bacterial cell envelope like lipopolysaccharides and capsular polysaccharides. csic.esnih.govplos.org

Substrate Specificity and Reaction Equilibrium

UGPase exhibits a high degree of specificity for its substrates. While it preferentially utilizes UTP as the nucleotide donor, some prokaryotic isoforms have been shown to have activity with dTTP, albeit at a much lower efficiency. mdpi.comnih.gov The enzyme is highly specific for glucose-1-phosphate, with minimal to no activity observed with other sugar phosphates like galactose-1-phosphate. nih.govnih.gov This stringent substrate requirement ensures the fidelity of UDP-glucose synthesis.

The equilibrium of the UGPase-catalyzed reaction generally favors the direction of pyrophosphorolysis (the breakdown of UDP-glucose) in vitro, with a reported equilibrium constant of approximately 0.3 for Arabidopsis isoforms. nih.gov However, as mentioned earlier, the cellular environment, with the rapid hydrolysis of pyrophosphate, ensures that the net flux is overwhelmingly in the direction of UDP-glucose synthesis.

Catalytic Mechanism of UDP-glucose Pyrophosphorylase

The catalytic mechanism of UGPase follows an ordered sequential Bi-Bi mechanism. csic.esnih.govasm.org This means that the substrates bind to the enzyme in a specific order, and the products are released in a specific order. The binding of UTP to the enzyme precedes the binding of glucose-1-phosphate. csic.esnih.gov Upon substrate binding, the enzyme undergoes a conformational change that orients the substrates for catalysis. numberanalytics.com

The core of the catalytic event is a nucleophilic attack by a phosphoryl oxygen of glucose-1-phosphate on the α-phosphate of UTP. csic.esresearchgate.net This SN2-type reaction results in the formation of a pentacovalent transition state, which is stabilized by residues within the active site. researchgate.net The subsequent cleavage of the bond between the α- and β-phosphates of UTP releases pyrophosphate (PPi) and forms UDP-glucose. The release of products also follows a specific order, with PPi exiting the active site before UDP-glucose. researchgate.net Divalent metal ions, most commonly Mg2+, are essential for the catalytic activity of UGPase. researchgate.netasm.org The Mg2+ ion is believed to play a crucial role in stabilizing the negative charges on the phosphate (B84403) groups of the substrates and facilitating the proper orientation for the nucleophilic attack. nih.govresearchgate.net

Structural Biology of UDP-glucose Pyrophosphorylase

The three-dimensional structure of UGPase has been elucidated for a variety of organisms, revealing both conserved features and significant differences, particularly between prokaryotic and eukaryotic enzymes. These structural insights have been instrumental in understanding the enzyme's function and mechanism.

A striking feature of UGPase is the evolutionary divergence between prokaryotic and eukaryotic forms. csic.esnih.gov Despite catalyzing the same reaction, they are considered evolutionarily unrelated, with sequence similarities as low as 8%. csic.es Prokaryotic UGPs are typically smaller proteins that assemble into dimers or tetramers. wikipedia.orgasm.org In contrast, eukaryotic UGPs are larger and often form homo-octameric structures, as seen in humans and yeast. plos.orgwikipedia.org This difference in quaternary structure is a key distinguishing feature. For instance, the functional form of human UGPase is an octamer, and disruption of this assembly leads to inactivation of the enzyme. oup.com The oligomerization in eukaryotic UGPs is mediated by a C-terminal β-helix domain, which is absent in their prokaryotic counterparts. oup.com

The active site of UGPase is located in a deep pocket within each subunit. nih.govresearchgate.net It comprises several highly conserved amino acid residues that are critical for substrate binding and catalysis. Key residues include:

A conserved arginine residue, which is thought to be involved in catalysis. csic.es

Aspartate or glutamate (B1630785) residues that coordinate the essential Mg2+ ion. researchgate.netnumberanalytics.com

Lysine residues that interact with the phosphate groups of the substrates. numberanalytics.com

Mutational studies have been pivotal in confirming the roles of these residues. For example, mutation of the aspartate residue responsible for coordinating the Mg2+ ion in Helicobacter pylori UGPase (Asp130) leads to a significant reduction in enzymatic activity. researchgate.net Similarly, in Klebsiella pneumoniae, specific residues have been identified as crucial for substrate binding and catalysis, and their mutation can inactivate the enzyme. asm.org These studies, combined with structural data, provide a detailed picture of the molecular interactions that govern the enzyme's function.

Differentiating Prokaryotic and Eukaryotic Enzyme Architectures

Kinetic Analysis of UDP-glucose Pyrophosphorylase Isoforms

Many organisms possess multiple isoforms of UGPase, which are encoded by distinct genes. wikipedia.orgdiva-portal.org These isoforms often exhibit different kinetic properties, suggesting they may have specialized roles within the cell. For example, Arabidopsis thaliana has two UGPase isoforms, UGPase-1 and UGPase-2. nih.gov While they share a high degree of sequence identity, they display notable differences in their kinetic parameters. UGPase-1 has a lower specific activity but a higher affinity (lower Km values) for its substrates compared to UGPase-2. nih.gov This suggests that UGPase-1 may be more efficient at lower substrate concentrations.

The kinetic properties of UGPase isoforms can also be influenced by post-translational modifications and oligomerization state. In some plants, UGPase activity is regulated by its oligomerization, with the monomeric form being the most active. nih.govwikipedia.org

Below is a table summarizing the kinetic parameters of UGPase isoforms from different organisms.

| Organism | Isoform | Substrate | Km (mM) | Vmax | Reference |

| Arabidopsis thaliana | UGPase-1 | UDP-glucose | 0.03 | - | nih.gov |

| PPi | 0.04 | - | nih.gov | ||

| UTP | 0.14 | - | nih.gov | ||

| Glucose-1-P | 0.03 | - | nih.gov | ||

| Arabidopsis thaliana | UGPase-2 | UDP-glucose | 0.07 | - | nih.gov |

| PPi | 0.08 | - | nih.gov | ||

| UTP | 0.36 | - | nih.gov | ||

| Glucose-1-P | 0.07 | - | nih.gov | ||

| Solanum tuberosum | - | UDP-glucose | - | - | asm.org |

| Sorghum (etiolated) | - | UDP-glucose | 0.06 | - | diva-portal.org |

| PPi | 0.05 | - | diva-portal.org | ||

| UTP | 0.03 | - | diva-portal.org | ||

| Glucose-1-P | 0.05 | - | diva-portal.org | ||

| Human | hUGPase | UDP-glucose | - | - | portlandpress.com |

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). A lower Km value indicates a higher affinity of the enzyme for the substrate. Data for Vmax is not consistently reported across all studies in comparable units.

Post-Translational Modifications and Oligomerization as Regulatory Mechanisms

The activity of UDP-glucose pyrophosphorylase (UGPase) is finely tuned by a variety of post-translational modifications (PTMs) and by its assembly into different oligomeric states. These regulatory layers allow the cell to rapidly modulate the synthesis of UDP-alpha-D-glucose(2-) in response to metabolic cues. numberanalytics.commdpi.com

A range of PTMs can alter the enzyme's activity, stability, and cellular localization. numberanalytics.com In plants, UGPases are known to undergo several modifications, including phosphorylation, binding to 14-3-3 proteins, acetylation, and N-glycosylation. mdpi.com For instance, the phosphorylation of a serine residue has been identified in sugarcane UGPase. mdpi.com In yeast, serine phosphorylation in the N-terminus domain, dependent on PAS kinase, has been shown to affect the enzyme's function and localization. diva-portal.org Other modifications like ubiquitination, which targets the enzyme for degradation, and acetylation can also modulate UGPase activity and its interactions with other proteins. numberanalytics.com

Redox modulation is another critical PTM. Plant UGPases are sensitive to oxidation by compounds like hydrogen peroxide (H₂O₂) and oxidized glutathione (B108866) (GSSG), which are prevalent during oxidative stress. mdpi.com This oxidation typically decreases enzyme activity and can be reversed by reducing agents, suggesting a dynamic control mechanism in response to cellular redox status. mdpi.comconicet.gov.ar

Oligomerization, the process of forming multi-unit protein complexes, is a key mechanism for regulating UGPase activity that differs significantly across kingdoms of life. oup.com

In plants , UGPase is typically active as a monomer. diva-portal.orgresearchgate.net The formation of dimers or higher-order oligomers often leads to an inactive state, effectively sequestering the enzyme. mdpi.comoup.com It has been proposed that the dissociation of these oligomers back into active monomers can be triggered by substrate binding at allosteric sites, providing a mechanism for rapid activation. researchgate.netoup.com

In bacteria , UGPases are generally active as tetramers. researchgate.netasm.org Studies on Pseudomonas aeruginosa and Klebsiella pneumoniae have demonstrated that the formation of this tetrameric structure is essential for the enzyme's catalytic function and, consequently, for bacterial virulence. asm.orgnih.gov

In humans , UGPase must assemble into an octamer to be enzymatically active. mdpi.comoup.com Research has shown that mutations preventing this octamerization result in a loss of function, highlighting that this specific quaternary structure is a prerequisite for its activity in vertebrates. oup.com

This divergence in the active oligomeric state presents potential opportunities for developing pathogen-specific inhibitors that target the unique oligomerization interfaces of bacterial or protozoan UGPases without affecting the human enzyme. oup.comasm.org

Table 1: Regulatory Post-Translational Modifications of UDP-glucose Pyrophosphorylase

| Modification | Observed Effect | Organism/System | Citation |

|---|---|---|---|

| Phosphorylation | Can activate or inhibit enzyme activity; affects function and localization. | Sugarcane, Yeast | numberanalytics.commdpi.comdiva-portal.org |

| Ubiquitination | Targets the enzyme for proteasomal degradation, regulating protein turnover. | General | numberanalytics.com |

| Acetylation | Alters enzyme activity and protein-protein interactions. | Rice | numberanalytics.commdpi.com |

| N-glycosylation | Post-translational modification of the protein. | Rice, Maize | mdpi.com |

| Redox Modulation (Oxidation) | Decreases enzyme activity, increases Km for substrates. | Plants (Sugarcane, Barley), Protozoa | mdpi.comconicet.gov.ar |

| Binding to 14-3-3 Proteins | Regulatory interaction affecting enzyme function. | Barley, Arabidopsis | mdpi.com |

Genetic Regulation of UDP-glucose Pyrophosphorylase Gene Expression

The synthesis of UDP-alpha-D-glucose(2-) is also controlled at the genetic level through the regulation of the gene encoding UGPase (often denoted as UGP or Ugp). diva-portal.orgdiva-portal.org This regulation occurs at both the transcriptional and translational levels and is influenced by a wide array of developmental, environmental, and cellular signals, ensuring that enzyme levels match the metabolic demands of the cell. mdpi.com

Transcriptional and Translational Control Mechanisms

UGPase is subject to complex regulation at the gene expression level. mdpi.comresearchgate.net In many instances, the amount of UGPase protein and its corresponding enzymatic activity correlate well with the levels of UGP messenger RNA (mRNA). mdpi.comoup.com This suggests that transcriptional control is a primary mechanism for regulating the amount of available enzyme. For example, studies in Arabidopsis and rice have shown that increased UGP gene transcription under certain stress conditions leads to higher protein content and activity. diva-portal.orgoup.com

However, the relationship between transcript levels and protein abundance is not always linear. In some cases, a lack of correlation between UGP mRNA levels and UGPase activity/protein content has been observed, pointing towards the involvement of post-transcriptional or translational control mechanisms. frontiersin.orgunesp.br For instance, in Arabidopsis roots, UGPase activity and protein levels are high, while UGP gene expression is comparatively low, suggesting that the mRNA may be translated very efficiently or the protein has a long half-life in this tissue. oup.com Conversely, during seed filling in Arabidopsis, transcript levels of a specific UGPase gene appeared to correlate well with protein content, indicating minimal post-transcriptional regulation during this developmental stage. frontiersin.org These findings suggest that the dominant mode of regulation can be tissue-specific and context-dependent. frontiersin.orgoup.com

Environmental and Cellular Signals Influencing UGP Expression

The expression of the UGP gene is highly responsive to a multitude of external environmental cues and internal cellular signals. This allows the plant or organism to adjust its carbohydrate metabolism in response to changing conditions. mdpi.com

Key signals that have been shown to influence UGP gene expression include:

Light and Dark Cycles: Light exposure has been shown to up-regulate UGP expression in dark-adapted leaves, an effect that can be mimicked by sucrose feeding. diva-portal.orgportlandpress.com This links photosynthetic activity directly to the production of UDP-alpha-D-glucose(2-) for sucrose synthesis.

Sugars: The availability of sugars, particularly sucrose, is a potent regulator. researchgate.net Increased sucrose levels lead to a profound up-regulation of UGP expression in several plant species, indicating a feedback mechanism where the abundance of carbohydrates stimulates the pathway for their utilization. diva-portal.orgportlandpress.com This regulation appears to be mediated through a hexokinase-independent signaling pathway. portlandpress.comresearchgate.net

Temperature: Low temperatures (cold stress) can significantly increase UGP transcript levels, as well as UGPase protein content and activity in plants like Arabidopsis and poplar. diva-portal.orgdiva-portal.orgportlandpress.com

Nutrient Availability: Phosphate (Pi) deficiency is a strong inducer of UGP gene expression. diva-portal.orgresearchgate.net This response is part of a broader homeostatic mechanism to readjust the plant's nutritional status under Pi-stress conditions. researchgate.net

Stress Factors: Various abiotic stresses, including salt stress, heavy metal stress (e.g., cadmium), and drought, affect UGP expression. mdpi.comportlandpress.com While salt and heavy metal stress can lead to up-regulation, drought and oxygen deficiency have been observed to have down-regulating effects. mdpi.comportlandpress.comresearchgate.net

Hormones: Plant hormones such as abscisic acid (ABA) and jasmonic acid (JA) can modulate UGP expression, particularly under stress conditions. frontiersin.org However, the cold-inducible pathway for UGP expression in Arabidopsis has been found to be insensitive to ABA. portlandpress.com In the slime mold Dictyostelium discoideum, cAMP is a critical signal that induces UGP expression. nih.gov

Table 2: Environmental and Cellular Signals Regulating UGP Gene Expression

| Signal/Factor | Effect on UGP Expression | Organism/System | Citation |

|---|---|---|---|

| Light | Up-regulation | Arabidopsis | diva-portal.orgportlandpress.comresearchgate.net |

| Sucrose | Strong up-regulation | Arabidopsis, Poplar, Banana, Rice | diva-portal.orgportlandpress.comnih.gov |

| Low Temperature (Cold) | Up-regulation | Arabidopsis, Poplar | diva-portal.orgdiva-portal.orgportlandpress.com |

| Phosphate (Pi) Deficiency | Up-regulation | Arabidopsis | diva-portal.orgoup.comresearchgate.net |

| Salt Stress | Up-regulation | Plants | mdpi.comresearchgate.net |

| Heavy Metal Stress | Up-regulation | Plants | mdpi.comresearchgate.net |

| Drought | Down-regulation | Arabidopsis | portlandpress.comresearchgate.net |

| Jasmonic Acid (JA) | Modulates expression | Rice | frontiersin.org |

| Abscisic Acid (ABA) | Modulates expression (cold induction is ABA-insensitive) | Rice, Arabidopsis | portlandpress.comfrontiersin.org |

| cAMP | Induces expression | Dictyostelium discoideum | nih.gov |

Metabolic Interconversions and Fates of Uridine Diphosphate Alpha D Glucose 2

Role in Glycogen (B147801) and Starch Metabolism

UDP-α-D-glucose(2-) is a central figure in the synthesis of major storage polysaccharides. While it is the direct precursor for glycogen in animals and fungi, its role in plant starch metabolism is more indirect, highlighting a key divergence in carbohydrate storage strategies between these kingdoms.

Glycogen Synthesis in Animals and Fungi

In animal and fungal cells, UDP-α-D-glucose(2-) is the immediate precursor for glycogen biosynthesis, a process known as glycogenesis. oup.com The synthesis begins with the activation of glucose. Glucose-1-phosphate reacts with Uridine (B1682114) Triphosphate (UTP), a reaction catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase) , to form UDP-α-D-glucose and pyrophosphate. biocyclopedia.com The subsequent hydrolysis of pyrophosphate provides the thermodynamic driving force for this step. scielo.br

The core of glycogen synthesis is orchestrated by glycogen synthase , which transfers the glucosyl moiety from UDP-α-D-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α(1→4) glycosidic bond. pnas.org This process requires a primer, which is synthesized by the enzyme glycogenin . Glycogenin can attach a glucose unit from UDP-α-D-glucose to one of its own tyrosine residues and then extend this into a short chain, upon which glycogen synthase can act. scielo.br To create the characteristic branched structure of glycogen, a branching enzyme (amylo-(1,4→1,6)-transglycosylase) transfers a segment of the α(1→4) linked chain to the 6-hydroxyl group of a glucose residue within the glycogen molecule, creating an α(1→6) branch point. scielo.br This intricate process ensures the efficient storage of glucose in a soluble, osmotically neutral form. slu.se

Table 1: Key Enzymes in Glycogen Synthesis

| Enzyme | Substrate(s) | Product(s) | Function |

|---|---|---|---|

| UDP-glucose pyrophosphorylase (UGPase) | Glucose-1-phosphate, UTP | UDP-α-D-glucose, Pyrophosphate | Activates glucose for glycogen synthesis. biocyclopedia.com |

| Glycogenin | UDP-α-D-glucose | Glycogen primer | Initiates de novo glycogen synthesis. scielo.br |

| Glycogen synthase | UDP-α-D-glucose, (1,4-α-D-glucosyl)n | UDP, (1,4-α-D-glucosyl)n+1 | Elongates glycogen chains via α(1→4) linkages. pnas.org |

Starch Metabolism in Plants

In contrast to animals and fungi, the primary precursor for starch synthesis in plants is Adenosine (B11128) Diphosphate-glucose (ADP-glucose), not UDP-α-D-glucose. nih.govtandfonline.com Starch synthesis occurs in plastids, where ADP-glucose pyrophosphorylase (AGPase) catalyzes the formation of ADP-glucose from glucose-1-phosphate and ATP. nih.gov Starch synthases then utilize ADP-glucose to elongate the glucan chains. annualreviews.org

However, UDP-α-D-glucose and its synthesizing enzyme, UGPase, are abundant in plant tissues and play a crucial, albeit indirect, role in starch metabolism, particularly in non-photosynthetic (sink) tissues like tubers and seeds. nih.govbohrium.com In these tissues, sucrose (B13894) imported from photosynthetic (source) tissues is the main carbon source. Sucrose synthase (SuSy) can cleave sucrose in the presence of UDP to yield fructose (B13574) and UDP-α-D-glucose. bohrium.com This UDP-α-D-glucose can then be converted back to glucose-1-phosphate by the reverse action of UGPase. bohrium.com This glucose-1-phosphate subsequently enters the plastid to become a substrate for AGPase, linking sucrose breakdown to starch synthesis. bohrium.com Therefore, while not the direct donor, UDP-α-D-glucose is a key intermediate connecting imported carbon to starch reserves.

Involvement in Sucrose Biosynthesis in Plants

Sucrose is the principal sugar transported throughout most plants, and UDP-α-D-glucose(2-) is at the heart of its synthesis. tandfonline.com The primary pathway for sucrose synthesis occurs in the cytosol and involves two key enzymes. First, sucrose-phosphate synthase (SPS) catalyzes the reaction between UDP-α-D-glucose and fructose-6-phosphate (B1210287) to form sucrose-6-phosphate. oup.com Subsequently, sucrose-6-phosphate phosphatase (SPP) removes the phosphate (B84403) group to yield free sucrose, which is then ready for transport. oup.com This pathway is a major fate for newly assimilated carbon in photosynthetic leaves. annualreviews.org

Sucrose Synthase Mechanisms and Regulation

While SPS is the main enzyme for sucrose synthesis, sucrose synthase (SuSy) also plays a pivotal role in sucrose metabolism. SuSy catalyzes the reversible reaction: Sucrose + UDP ⇌ UDP-α-D-glucose + Fructose. nih.govpnas.org The direction of the reaction is highly dependent on the metabolic status of the tissue. nih.gov

In source tissues, it can contribute to sucrose synthesis, but its primary role is often considered to be in the catabolic direction in sink tissues (e.g., developing seeds, tubers, fruits). frontiersin.org In these tissues, it cleaves the transported sucrose to provide UDP-α-D-glucose and fructose. nih.gov These products are then readily available for various metabolic pathways, including respiration, starch synthesis, and cell wall biosynthesis. frontiersin.org

The regulation of SuSy is complex. Its activity and localization can be controlled by phosphorylation. tandfonline.com For instance, phosphorylation can influence whether SuSy is soluble in the cytosol or associated with the plasma membrane, potentially channeling UDP-α-D-glucose directly to cellulose (B213188) synthase complexes. tandfonline.compnas.org The enzyme's reversible nature and its ability to use different nucleotide diphosphates (though with a preference for UDP) make it a versatile and critical hub in plant carbon allocation. oup.comnih.gov

Table 2: Enzymes of Sucrose Metabolism Involving UDP-α-D-glucose

| Enzyme | Reaction | Primary Location/Role |

|---|---|---|

| Sucrose-Phosphate Synthase (SPS) | UDP-α-D-glucose + Fructose-6-Phosphate → Sucrose-6-Phosphate + UDP | Cytosol; Primary sucrose synthesis in source tissues. annualreviews.orgbohrium.com |

| Sucrose-6-Phosphate Phosphatase (SPP) | Sucrose-6-Phosphate → Sucrose + Pi | Cytosol; Final step of sucrose synthesis. oup.com |

Precursor for Cell Wall Polysaccharide Synthesis in Plants

UDP-α-D-glucose(2-) is the fundamental building block for the synthesis of cellulose, the most abundant biopolymer on Earth, and is also a precursor for other essential cell wall polysaccharides like hemicelluloses and pectins. researchgate.netdiva-portal.org Its availability is critical for plant growth and development, as the cell wall provides structural support and protection. diva-portal.org The enzyme UDP-glucose dehydrogenase (UGD) converts UDP-α-D-glucose to UDP-glucuronic acid, a key precursor for both pectins and hemicelluloses. nih.gov

Cellulose Biosynthesis

The synthesis of cellulose is carried out by large, plasma membrane-embedded enzyme complexes known as cellulose synthase complexes (CSCs) , often appearing as rosette-like structures. scielo.brnih.gov These complexes utilize UDP-α-D-glucose from the cytoplasm as the direct substrate. wikipedia.orgbiocyclopedia.com

Each complex is thought to contain multiple cellulose synthase (CESA) protein subunits. scielo.br These CESA enzymes catalyze the polymerization of glucose from UDP-α-D-glucose into individual β(1→4)-glucan chains. scielo.br The nascent chains are extruded through a channel in the complex to the exterior of the plasma membrane, where they co-crystallize with other newly synthesized chains to form a rigid cellulose microfibril. scielo.brnih.gov There is evidence suggesting a close association or "channeling" between sucrose synthase (SuSy) and the CSCs at the plasma membrane, which would provide a direct and efficient supply of UDP-α-D-glucose for cellulose synthesis from sucrose. pnas.orgnih.gov This direct link between sucrose metabolism and cell wall construction underscores the central role of UDP-α-D-glucose in partitioning carbon for structural purposes. nih.gov

Table 3: Key Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Uridine Diphosphate-alpha-D-glucose(2-) | UDP-α-D-glucose / UDP-glucose / UDPG |

| Glucose-1-phosphate | G1P |

| Uridine Triphosphate | UTP |

| Uridine Diphosphate | UDP |

| Adenosine Diphosphate-glucose | ADP-glucose / ADPG |

| Adenosine Triphosphate | ATP |

| Fructose-6-phosphate | F6P |

| Sucrose-6-phosphate | - |

| Pyrophosphate | PPi |

| Sucrose | - |

| Fructose | - |

| Glucose | - |

| Glycogen | - |

| Starch | - |

| Cellulose | - |

| Callose | - |

Hemicellulose and Pectin (B1162225) Biogenesis Pathways

In plants, UDP-glucose is a central precursor for the synthesis of cell wall matrix polysaccharides, namely hemicellulose and pectin. diva-portal.orgfrontiersin.orgebi.ac.uk These polymers require a variety of nucleotide sugar building blocks, many of which are derived from the metabolic conversion of UDP-glucose.

The pathway begins with the irreversible, NAD+-dependent oxidation of UDP-glucose to UDP-α-D-glucuronic acid (UDP-GlcA), a reaction catalyzed by UDP-glucose 6-dehydrogenase (UGDH). diva-portal.orgebi.ac.ukresearchgate.netnih.gov UDP-GlcA is a critical branch-point metabolite. researchgate.netagriculturejournals.cz It can be directly incorporated into glucuronoxylans (a type of hemicellulose) or serve as the substrate for further enzymatic conversions. frontiersin.org

For the synthesis of other hemicellulose and pectin components, UDP-GlcA is decarboxylated by UDP-glucuronic acid decarboxylase (also known as UDP-xylose synthase) to produce UDP-D-xylose. oup.com UDP-D-xylose is the donor for the xylose residues that form the backbone of xylans and xyloglucans, major components of hemicellulose.

Furthermore, UDP-GlcA can be epimerized at the C4 position by UDP-glucuronate 4-epimerase to yield UDP-D-galacturonic acid (UDP-GalA). agriculturejournals.czresearchgate.net UDP-GalA is the activated form of galacturonic acid used for the synthesis of the homogalacturonan backbone of pectin. frontiersin.org Additionally, UDP-glucose can be converted to UDP-L-rhamnose and UDP-D-galactose, which are incorporated into the rhamnogalacturonan I and II regions of pectin. agriculturejournals.czresearchgate.net

| Enzyme | Substrate | Product | Role in Polysaccharide Synthesis |

| UDP-glucose 6-dehydrogenase (UGDH) | UDP-glucose | UDP-glucuronic acid (UDP-GlcA) | Precursor for hemicellulose and pectin. diva-portal.orgebi.ac.uk |

| UDP-glucuronic acid decarboxylase | UDP-glucuronic acid (UDP-GlcA) | UDP-xylose | Building block for xylans and xyloglucans (hemicellulose). oup.com |

| UDP-glucuronate 4-epimerase | UDP-glucuronic acid (UDP-GlcA) | UDP-galacturonic acid (UDP-GalA) | Building block for homogalacturonan (pectin). agriculturejournals.czresearchgate.net |

| UDP-glucose 4-epimerase | UDP-glucose | UDP-galactose | Building block for xyloglucan (B1166014) and pectins. agriculturejournals.cz |

Contribution to Glycoconjugate Biosynthesis

UDP-glucose is the fundamental donor of glucose for the glycosylation of proteins and lipids, forming critical structures known as glycoconjugates. researchgate.net

Glycoprotein (B1211001) Biosynthesis and Quality Control Mechanisms

In the endoplasmic reticulum (ER), UDP-glucose plays a crucial role not in the initial assembly of the N-linked glycan precursor (which uses dolichol-phosphate-glucose), but in the subsequent quality control of glycoprotein folding. molbiolcell.orgnih.gov

The central enzyme in this quality control process is UDP-glucose:glycoprotein glucosyltransferase (UGGT). molbiolcell.orgwikipedia.orgnih.gov UGGT is a soluble sensor of protein conformation residing in the ER lumen. wikipedia.org Its primary function is to recognize glycoproteins that have not yet achieved their correct three-dimensional structure. nih.gov

Upon identifying a misfolded or incompletely folded glycoprotein, UGGT acts as a molecular "gatekeeper". pnas.org It utilizes UDP-glucose as the sugar donor to transfer a single glucose residue to a specific mannose on the N-linked oligosaccharide of the aberrant protein. wikipedia.orgnih.gov This re-glucosylation event regenerates a monoglucosylated glycan, which is a signal for the protein to re-engage with ER-resident lectin chaperones, such as calnexin (B1179193) and calreticulin. molbiolcell.orgwikipedia.org These chaperones assist in the proper folding of the glycoprotein substrate. wikipedia.org Once the glucose is removed by glucosidase II, the glycoprotein is released. If it has folded correctly, it can exit the ER; if it remains misfolded, it is recognized again by UGGT for another round of the cycle. wikipedia.orgnih.gov This process increases the efficiency of protein folding and prevents the aggregation of misfolded proteins. nih.gov

| Enzyme/Protein | Location | Substrates | Function |

| UGGT | Endoplasmic Reticulum | UDP-glucose, Misfolded glycoprotein | Recognizes and monoglucosylates misfolded glycoproteins to retain them in the ER for refolding. wikipedia.orgnih.govpnas.org |

| Calnexin/Calreticulin | Endoplasmic Reticulum | Monoglucosylated glycoprotein | Lectin chaperones that bind monoglucosylated glycoproteins and assist in their folding. wikipedia.org |

| Glucosidase II | Endoplasmic Reticulum | Monoglucosylated glycoprotein | Removes the glucose residue, allowing correctly folded proteins to exit the ER or misfolded ones to be re-glucosylated by UGGT. wikipedia.org |

Glycolipid and Glycosphingolipid Synthesis

UDP-glucose is the direct precursor for the synthesis of glucosylceramide (GlcCer), which is the foundational molecule for the vast majority of glycosphingolipids. cambridgescholars.comglycoforum.gr.jp The synthesis is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG), which transfers a glucose molecule from UDP-glucose to a ceramide lipid anchor. glycoforum.gr.jp

This reaction is a critical step, as GlcCer serves as the precursor for hundreds of different complex glycosphingolipids, including those of the ganglio-, globo-, and lacto-series. cambridgescholars.comglycoforum.gr.jp These molecules are vital components of the plasma membrane and are involved in cell-cell recognition, signaling, and adhesion. libretexts.org In bacteria, UDP-glucose is also used for the synthesis of glycolipids that anchor other cell wall components, such as lipoteichoic acid. asm.org

Glycosaminoglycan (GAG) and Hyaluronan Precursor Roles

UDP-glucose is an indispensable precursor for the biosynthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides that are major components of the extracellular matrix. oup.comnih.gov The synthesis of most GAGs, including hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate, requires UDP-glucuronic acid (UDP-GlcA). oup.comresearchgate.net

UDP-GlcA is synthesized directly from UDP-glucose through a two-step oxidation reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH). oup.comnih.govnih.gov Hyaluronan, a GAG crucial for tissue hydration and lubrication, is a polymer of repeating disaccharide units of UDP-GlcA and UDP-N-acetylglucosamine. wikipedia.org This polymerization is carried out by hyaluronan synthases (HAS), which are located at the plasma membrane and use the nucleotide sugars from the cytoplasm as substrates. nih.govwikipedia.org Similarly, the UDP-GlcA derived from UDP-glucose is essential for forming the uronic acid component of chondroitin sulfate and heparan sulfate. oup.com

Pathways to Other Nucleotide Sugars

The central position of UDP-glucose in metabolism is highlighted by its role as a substrate for several enzymes that convert it into other essential nucleotide sugars. nih.govresearchgate.netresearchgate.net These interconversion pathways supply the activated monosaccharides required for the synthesis of diverse glycans.

UDP-galactose: UDP-glucose is reversibly converted to UDP-galactose by the enzyme UDP-glucose 4-epimerase (GALE). agriculturejournals.czresearchgate.net This epimerization at the 4th carbon position is crucial for providing the galactose donors needed for synthesizing glycoproteins, galactolipids, and the lactose (B1674315) in milk. researchgate.net

UDP-glucuronic acid: As detailed previously, UDP-glucose dehydrogenase (UGDH) catalyzes the irreversible oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). ebi.ac.ukoup.com This is a key committed step toward the synthesis of GAGs and plant cell wall polysaccharides. ebi.ac.ukoup.com

UDP-xylose: UDP-xylose is not formed directly from UDP-glucose but from its product, UDP-GlcA. The enzyme UDP-glucuronic acid decarboxylase catalyzes the removal of a carboxyl group from UDP-GlcA to form UDP-xylose. oup.com

UDP-N-acetyllactosamine: In a less common pathway, some β-1,4-galactosyltransferases have been shown to use UDP-N-acetylglucosamine as an acceptor for galactose transfer from UDP-galactose, forming the nucleotide-activated disaccharide UDP-N-acetyllactosamine. uu.nl While UDP-glucose itself is not a direct substrate in this specific reaction, the UDP-galactose donor is derived from it. uu.nl

| Precursor | Enzyme | Product | Significance |

| UDP-glucose | UDP-glucose 4-epimerase (GALE) | UDP-galactose | Donor for galactose in glycoproteins and glycolipids. agriculturejournals.czresearchgate.net |

| UDP-glucose | UDP-glucose dehydrogenase (UGDH) | UDP-glucuronic acid | Precursor for GAGs and plant cell wall components. oup.comnih.gov |

| UDP-glucuronic acid | UDP-glucuronic acid decarboxylase | UDP-xylose | Donor for xylose in hemicellulose and proteoglycans. oup.com |

UDP-galactose Formation via Epimerization and Salvage Pathways

UDP-galactose, an essential precursor for the synthesis of glycoproteins and glycolipids, can be formed from UDP-glucose through two primary routes: the epimerization of UDP-glucose and the salvage pathway involving the conversion of galactose. iiarjournals.orgresearchgate.net

The direct conversion of UDP-glucose to UDP-galactose is catalyzed by the enzyme UDP-galactose 4-epimerase (GALE), also known as UDP-glucose 4-epimerase. wikipedia.orgprospecbio.com This reversible reaction involves the inversion of the stereochemistry at the 4'-hydroxyl group of the glucose moiety. wikipedia.orgprospecbio.com GALE is a homodimeric enzyme that requires the cofactor NAD+. wikipedia.org The catalytic mechanism proceeds through a 4-ketopyranose intermediate. wikipedia.org In humans and some bacteria, GALE also catalyzes the interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.orgnih.gov GALE plays a critical role in both the catabolism of dietary galactose and the endogenous synthesis of UDP-galactose when external sources are limited. nih.gov The essential function of GALE is highlighted by the fact that its deficiency in organisms like Drosophila melanogaster is lethal. nih.govnih.gov

The Leloir pathway is the primary route for galactose metabolism. liberty.edu Within this pathway, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the second step, which involves the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate. liberty.eduwikidoc.orgthesgc.orgabbexa.com This reaction yields glucose-1-phosphate and UDP-galactose. iiarjournals.orgliberty.eduwikidoc.orgthesgc.org GALT operates through a ping-pong bi-bi kinetic mechanism involving a double displacement. wikidoc.org The enzyme first reacts with UDP-glucose to form a covalent uridylylated intermediate and release glucose-1-phosphate. thesgc.org This modified enzyme then reacts with galactose-1-phosphate to produce UDP-galactose and regenerate the original enzyme. thesgc.org A deficiency in GALT activity leads to classic galactosemia, a serious inherited metabolic disorder. wikidoc.org

Interactive Data Table: Key Enzymes in UDP-glucose Interconversion

| Enzyme | Abbreviation | Function | Pathway | Reference |

| UDP-glucose dehydrogenase | UGDH | Converts UDP-glucose to UDP-glucuronic acid | Glucuronic acid synthesis | reactome.orgoncotarget.comwikipedia.org |

| UDP-galactose 4-epimerase | GALE | Interconverts UDP-glucose and UDP-galactose | Leloir Pathway / Galactose metabolism | wikipedia.orgprospecbio.comnih.gov |

| Galactose-1-phosphate uridylyltransferase | GALT | Converts galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate | Leloir Pathway / Galactose metabolism | liberty.eduwikidoc.orgthesgc.orgabbexa.com |

UDP-galactose 4-Epimerase (GALE) Activity

UDP-xylose and UDP-arabinose Synthesis Pathways

Uridine diphosphate-alpha-D-glucose(2-) (UDP-Glc) serves as a crucial precursor for the synthesis of UDP-D-xylose and UDP-L-arabinose, essential nucleotide sugars for the biosynthesis of a wide array of glycoconjugates in plants, animals, and bacteria. frontiersin.orgpnas.orgnih.gov The primary pathway for UDP-xylose formation involves a two-step enzymatic conversion from UDP-glucose.

The initial step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH or Ugd). pnas.orgnih.govwiley.com Subsequently, UDP-GlcA is decarboxylated by UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, to yield UDP-xylose. pnas.orgnih.govresearchgate.net This enzymatic activity was first described over four decades ago and is a conserved pathway across different kingdoms of life. pnas.org

UDP-arabinose is then synthesized from UDP-xylose through a reversible epimerization reaction at the C4 position, catalyzed by UDP-xylose 4-epimerase (UXE). frontiersin.orgnih.gov While UDP-xylose synthesis is widespread, the formation of UDP-arabinose via UXE has been historically associated more with plants, where it is a vital donor for the synthesis of pectic and hemicellulosic polysaccharides. nih.gov However, research has identified functional UXE enzymes in bacteria as well, such as in Sinorhizobium meliloti. nih.gov

In plants, there is evidence for the synthesis of these nucleotide sugars occurring in both the cytosol and the lumen of the Golgi apparatus, suggesting distinct pools of UDP-xylose may be required for specific glycosylation events. nih.govoup.com The regulation of this pathway is intricate, with UDP-xylose known to feedback inhibit UDP-glucose dehydrogenase, thereby controlling its own production. researchgate.netoup.comnih.gov

Table 1: Key Enzymes in UDP-xylose and UDP-arabinose Synthesis

| Enzyme | Abbreviation | Substrate | Product | Organism Examples |

| UDP-glucose 6-dehydrogenase | UGDH, Ugd | UDP-alpha-D-glucose(2-), NAD+ | UDP-glucuronic acid, NADH | Homo sapiens, Escherichia coli, Sinorhizobium meliloti, Arabidopsis thaliana |

| UDP-xylose synthase | UXS | UDP-glucuronic acid | UDP-xylose, CO2 | Homo sapiens, Cryptococcus neoformans, Sinorhizobium meliloti, Arabidopsis thaliana |

| UDP-xylose 4-epimerase | UXE | UDP-xylose | UDP-arabinose | Sinorhizobium meliloti, Arabidopsis thaliana |

This table provides a summary of the principal enzymes involved in the conversion of UDP-alpha-D-glucose(2-) to UDP-xylose and UDP-arabinose, their respective substrates and products, and examples of organisms in which these enzymes have been characterized.

Involvement in Bacterial Envelope and Virulence Factor Biogenesis

UDP-alpha-D-glucose(2-) is a central metabolite in prokaryotes, playing a pivotal role in the synthesis of various components of the bacterial envelope, which are often critical for survival and virulence. csic.esnih.govresearchgate.net Its derivatives are integral to the formation of lipopolysaccharides, capsular polysaccharides, and the osmoprotectant trehalose (B1683222). csic.esnih.gov

Lipopolysaccharide (LPS) Synthesis

Lipopolysaccharide (LPS) is a major component of the outer membrane of most Gram-negative bacteria, contributing to the structural integrity of the cell and acting as a potent endotoxin. csic.esresearchgate.net UDP-glucose is a direct or indirect precursor for several sugar moieties within the LPS structure. For instance, the enzyme lipopolysaccharide glucosyltransferase I utilizes UDP-glucose as a substrate to add a glucose residue to the growing lipopolysaccharide chain. wikipedia.org

Furthermore, UDP-glucose is converted to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase. csic.esasm.org UDP-GlcA is a crucial precursor for the synthesis of the O-antigen, the outermost and most variable part of the LPS molecule, in many Gram-negative bacteria. csic.es In some bacteria, such as Klebsiella pneumoniae, UDP-Glc derivatives are also required for the synthesis of the LPS core. asm.org The disruption of UDP-glucose biosynthesis, for example through mutations in the galU gene (encoding UDP-glucose pyrophosphorylase), can lead to altered LPS structures and attenuated virulence. asm.orgresearchgate.net

Capsular Polysaccharide Formation

Capsular polysaccharides (CPS) form a protective outer layer on the surface of many pathogenic bacteria, shielding them from the host immune system and contributing to virulence. csic.esasm.orgnih.gov UDP-glucose is a key building block for the synthesis of these capsules. The formation of UDP-glucuronic acid from UDP-glucose is a critical step, as glucuronic acid is a common constituent of capsular polysaccharides in numerous pathogens, including Streptococcus pneumoniae, Escherichia coli, and Cryptococcus neoformans. nih.govcsic.esportlandpress.com

In Campylobacter jejuni, UDP-glucose dehydrogenase is involved in the biosynthesis of the capsular polysaccharide. nih.govresearchgate.net Similarly, in the pathogenic fungus Cryptococcus neoformans, UDP-GlcA is essential for the synthesis of capsule polysaccharides, which are a primary virulence factor. nih.gov The absence of enzymes involved in UDP-glucose metabolism can result in strains with defective or absent capsules, leading to reduced virulence. asm.orgasm.org

Trehalose Biosynthesis as an Osmoprotectant

Trehalose is a non-reducing disaccharide that functions as a crucial osmoprotectant in many bacteria, helping them survive under conditions of environmental stress such as high osmolarity, desiccation, and temperature extremes. csic.esnih.govnih.gov One of the most common pathways for trehalose biosynthesis in bacteria is the OtsAB pathway. nih.govnih.gov

This two-step pathway utilizes UDP-glucose and glucose-6-phosphate as substrates. nih.gov The enzyme trehalose-6-phosphate (B3052756) synthase (OtsA) catalyzes the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate. csic.esnih.gov Subsequently, trehalose-6-phosphate phosphatase (OtsB) dephosphorylates trehalose-6-phosphate to yield free trehalose. csic.esnih.gov This pathway is widespread and has been studied in organisms like Escherichia coli and Corynebacterium glutamicum. nih.govmicrobiologyresearch.orgasm.org Enhancing the supply of UDP-glucose through genetic engineering has been shown to increase trehalose production in some bacteria. asm.org

Table 2: Role of UDP-alpha-D-glucose(2-) in Bacterial Virulence Factor Synthesis

| Virulence Factor/Component | Role of UDP-alpha-D-glucose(2-) | Key Intermediate | Key Enzyme(s) | Bacterial Examples |

| Lipopolysaccharide (LPS) | Precursor for core and O-antigen synthesis | UDP-glucuronic acid | UDP-glucose dehydrogenase, Lipopolysaccharide glucosyltransferase I | Escherichia coli, Salmonella enterica, Klebsiella pneumoniae |

| Capsular Polysaccharide (CPS) | Precursor for polysaccharide backbone | UDP-glucuronic acid | UDP-glucose dehydrogenase | Streptococcus pneumoniae, Escherichia coli, Cryptococcus neoformans |

| Trehalose | Synthesis of the osmoprotectant | UDP-glucose | Trehalose-6-phosphate synthase (OtsA) | Escherichia coli, Mycobacterium tuberculosis, Corynebacterium glutamicum |

This table outlines the involvement of UDP-alpha-D-glucose(2-) in the biosynthesis of key bacterial structures and protective molecules, highlighting its conversion to essential intermediates and the enzymes involved.

Glycosylation of Secondary Metabolites

In plants, UDP-alpha-D-glucose(2-) is the most common activated sugar donor for the glycosylation of a vast array of secondary metabolites. nih.govmongoliajol.info This process is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govmongoliajol.info Glycosylation plays a crucial role in regulating the properties of these metabolites, affecting their solubility, stability, subcellular localization, and biological activity. researchgate.netfrontiersin.org

Roles in Plant Specialized Metabolite Modification (e.g., Flavonoids, Terpenoids)

Flavonoids and terpenoids are two major classes of plant specialized metabolites with diverse functions, including pigmentation, defense against pathogens and herbivores, and UV protection. The biological activity and chemical properties of these compounds are often modulated by glycosylation, with UDP-glucose being the primary glucosyl donor. frontiersin.orgnih.gov

Plant UGTs catalyze the transfer of the glucose moiety from UDP-glucose to a specific hydroxyl group on the flavonoid or terpenoid aglycone. researchgate.netfrontiersin.org For example, UDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) is a key enzyme in the biosynthesis of anthocyanins and flavonols, catalyzing the glucosylation of anthocyanidins and flavonol aglycones at the 3-hydroxyl position. frontiersin.orgnih.govresearchgate.net This modification is often essential for the stability and accumulation of these pigments in the vacuole. nih.gov

The glycosylation of terpenoids, such as saponins (B1172615) and cardiac glycosides, also relies on UGTs that utilize UDP-glucose. This modification can significantly alter their bioactivity and is a key step in their biosynthetic pathways. The promiscuity of some plant UGTs towards their acceptor substrates makes them attractive tools for biotechnological applications aimed at generating novel glycosylated compounds. nih.gov

Table 3: UDP-alpha-D-glucose(2-)-Dependent Glycosylation of Plant Secondary Metabolites

| Metabolite Class | Acceptor Substrate (Example) | Enzyme Type | Product (Example) | Function of Glycosylation |

| Flavonoids | Quercetin, Cyanidin | UDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) | Quercetin 3-O-glucoside, Cyanidin 3-O-glucoside | Increased stability and solubility, vacuolar transport, color development |

| Terpenoids | Saponin aglycones | UDP-dependent glycosyltransferase (UGT) | Glycosylated saponins | Altered bioactivity, detoxification, storage |

This table summarizes the role of UDP-alpha-D-glucose(2-) as a sugar donor in the modification of major classes of plant secondary metabolites, providing examples of substrates, enzymes, products, and the functional significance of glycosylation.

Regulatory Mechanisms Involving Uridine Diphosphate Alpha D Glucose 2

Transcriptional Regulation of Related Metabolic Enzymes

The synthesis and metabolism of UDP-glucose are primarily governed by the activity of key enzymes, whose expression is subject to complex transcriptional regulation. The genes encoding these enzymes are responsive to a variety of internal and external cues, allowing the cell to modulate UDP-glucose levels in response to changing conditions. mdpi.comresearchgate.net

One of the most critical enzymes is UDP-glucose pyrophosphorylase (UGPase), which catalyzes the reversible formation of UDP-glucose from glucose-1-phosphate (G1P) and UTP. mdpi.comdiva-portal.org In plants like Arabidopsis thaliana, the gene encoding UGPase (Ugp) is significantly upregulated by factors such as sucrose (B13894) feeding, exposure to light after a period of darkness, and low temperatures. researchgate.net This regulation appears to be specific and part of a homeostatic mechanism to adjust plant responses to environmental signals. researchgate.net For instance, sucrose-induced upregulation of Ugp is largely independent of hexokinase, a key sensor in glucose signaling, suggesting a distinct signaling pathway. researchgate.net Furthermore, phosphate (B84403) (Pi) deficiency also leads to an increase in Ugp expression, likely as a mechanism to acclimate the plant to Pi-stress conditions. diva-portal.orgresearchgate.net

Another key enzyme is sucrose synthase (SuSy), which can produce UDP-glucose and fructose (B13574) by cleaving sucrose. researchgate.net The genes for SuSy are also differentially regulated by abiotic stresses and are often co-expressed with Ugp genes, particularly in sink tissues where the demand for UDP-glucose for biosynthesis is high. researchgate.netresearchgate.net The expression of both UGPase and SuSy genes is finely tuned in all plants, highlighting their central role in carbon metabolism. frontiersin.org

The table below summarizes the transcriptional regulation of key enzymes involved in UDP-glucose metabolism in Arabidopsis thaliana in response to various stimuli. researchgate.net

| Gene | Stimulus | Regulation |

| Ugp | Sucrose | Up-regulated |

| Low Temperature (Cold) | Up-regulated | |

| Light | Up-regulated | |

| Pi-deficiency | Up-regulated | |

| Drought | Down-regulated (some effect) | |

| Anoxia | No effect | |

| Sus1 (Sucrose Synthase 1) | Sucrose | Up-regulated (dependent on HXK) |

| Osmotic Stress (PEG) | Up-regulated | |

| Low Temperature (Cold) | Up-regulated | |

| Light | Up-regulated | |

| Anoxia | Down-regulated | |

| Pi-deficiency | No effect |

Allosteric Regulation of Enzymes by UDP-alpha-D-glucose(2-) and Its Derivatives

Beyond transcriptional control, the activity of enzymes that either produce or consume UDP-glucose is often rapidly modulated by allosteric effectors. This allows for immediate adjustments in metabolic flow in response to the cellular concentrations of key metabolites.

Glycogen (B147801) Synthase (GS) , a crucial enzyme in glycogen synthesis in animals and fungi, utilizes UDP-glucose as its substrate to extend glycogen chains. inflibnet.ac.inwikipedia.org The regulation of GS is a classic example of allosteric control. It is potently activated by glucose-6-phosphate (G6P), a product of glucose metabolism and a precursor for UDP-glucose synthesis. nih.govopenaccessjournals.com This activation is critical; genetic studies in mice have shown that the allosteric activation of GS by G6P is the primary mechanism by which insulin (B600854) promotes muscle glycogen accumulation. nih.gov The enzyme's activity is also inhibited by phosphorylation. Dephosphorylation increases its affinity for UDP-glucose and its sensitivity to the G6P activator. biorxiv.org This dual control by phosphorylation and an allosteric activator allows for precise control over glycogen synthesis. nih.govbiorxiv.org

UDP-glucose Dehydrogenase (UGDH) catalyzes the irreversible NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid, a precursor for hemicelluloses and pectins in plant cell walls and hyaluronan in animals. nih.govebi.ac.uk This enzyme is subject to allosteric feedback inhibition by its downstream product, UDP-α-D-xylose (UDX). ebi.ac.uknih.gov In humans, UDX binding induces a significant conformational change in the enzyme, causing it to shift from an active hexameric state to an inactive, lower-symmetry hexameric complex. nih.govnih.gov This switch is mediated by a specific loop within the protein, which translates through the protein core upon UDX binding. nih.gov Cofactor (NAD+) binding, on the other hand, triggers the formation of the active hexameric structure, indicating a complex interplay of allosteric signals that regulate enzyme activity. nih.govebi.ac.uk

The table below provides an overview of the allosteric regulation of these enzymes.

| Enzyme | Substrate | Allosteric Activator | Allosteric Inhibitor | Regulatory Effect |

| Glycogen Synthase | UDP-glucose | Glucose-6-Phosphate (G6P) | - | G6P binding overcomes inhibition by phosphorylation and activates the enzyme. wikipedia.orgnih.gov |

| UDP-glucose Dehydrogenase | UDP-glucose | NAD+ (Cofactor) | UDP-α-D-xylose (UDX) | UDX binding induces a conformational change to an inactive state; NAD+ binding promotes the active state. nih.govnih.gov |

| UDP-GlcNAc 2-epimerase | UDP-GlcNAc | UDP-GlcNAc | - | In some bacteria, substrate binding to a separate allosteric site is required for or enhances catalytic activity. frontiersin.org |

Uridine (B1682114) Diphosphate-alpha-D-glucose(2-) as a Potential Signaling Molecule

In addition to its central metabolic role, there is growing evidence that UDP-glucose functions as an extracellular signaling molecule, particularly in plants, mirroring its well-established role in animals. frontiersin.orgnih.govnih.gov In animals, extracellular UDP-glucose is recognized by the P2Y14 G-protein coupled receptor, modulating immune and inflammatory responses. nih.govresearchgate.net In plants, it is speculated to act as a Damage-Associated Molecular Pattern (DAMP), signaling cellular stress or injury. frontiersin.orgnih.govnih.gov

In animal systems, the perception of extracellular UDP-glucose is mediated by specific cell-surface receptors, primarily the P2Y14 receptor. researchgate.netresearchgate.netahajournals.org Activation of this G-protein coupled receptor can trigger various downstream pathways, including the phosphorylation of STAT3, which in turn can stimulate the expression of genes like hyaluronan synthase 2 (HAS2). nih.gov This signaling can also lead to the increased expression of inflammatory mediators like Interleukin-8 (IL-8). nih.gov

In plants, a specific receptor for extracellular UDP-glucose has not yet been definitively identified. frontiersin.orgnih.gov However, the existence of such a perception system is strongly suggested by the observed physiological responses to exogenously applied UDP-glucose. frontiersin.orgnih.govnih.gov It is hypothesized that, similar to animals, G-protein-coupled receptors may be involved in sensing extracellular UDP-glucose in plants. frontiersin.orgnih.gov The downstream signaling components are also under investigation, but likely involve cascades that ultimately regulate gene expression and cellular responses to stress and developmental cues. mdpi.com

The cellular concentration of UDP-glucose has a profound impact on plant life. Studies have demonstrated that maintaining appropriate levels of this sugar nucleotide is crucial for normal growth and development.

Stress Responses: UDP-glucose metabolism is intricately linked to plant responses to both biotic and abiotic stresses. The UGGT enzyme is necessary for mounting effective responses to pathogens and stresses like heat and salt. nih.gov Plants lacking UGGT activity show increased sensitivity to these stressors and have an impaired ability to establish systemic acquired resistance (SAR), a form of long-lasting, broad-spectrum immunity. nih.gov The expression of UGPase itself is modulated by various stresses, including cold and cadmium treatment, indicating that UDP-glucose levels are adjusted to cope with environmental challenges. frontiersin.org

Programmed cell death (PCD) is a genetically controlled process essential for development and defense in plants. acs.orgnih.gov UDP-glucose has emerged as a key regulator in this process. Research has shown that an excessive accumulation of endogenous UDP-glucose can induce PCD. frontiersin.orgnih.govnih.gov This effect can also be triggered by the external application of UDP-glucose. frontiersin.orgnih.gov

Crucially, plants with decreased UDP-glucose levels become insensitive to PCD induced by pathogens. frontiersin.orgnih.gov This points to UDP-glucose, or a derivative, being a critical component of the signaling network that activates cell death in response to infection. The enzyme UGPase, specifically the UGP1 isoform in Arabidopsis, has been identified as a novel regulator of PCD. acs.orgnih.gov Knockout mutants of UGP1 are insensitive to PCD induced by the mycotoxin fumonisin B1, demonstrating that the synthesis of UDP-glucose via this enzyme is a critical step in the activation of this cell death pathway. frontiersin.orgacs.orgnih.gov These findings suggest that UDP-glucose acts as an intracellular mediator that can tip the cellular balance towards survival or controlled death. researchgate.net

Research Methodologies and Biotechnological Applications in Academic Contexts

Advanced Analytical Techniques for Quantification and Structural Elucidation

The accurate quantification and structural confirmation of UDP-α-D-glucose and its isomers are critical for studying metabolic pathways and for quality control in biocatalytic processes. Due to their high polarity and structural similarity to other nucleotide sugars, specialized analytical methods are required. nih.govdoi.org

A variety of chromatographic and spectroscopic techniques are employed for the analysis of UDP-α-D-glucose. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are staples for its separation and quantification. researchgate.netmeasurlabs.com

Chromatographic Methods:

Anion-Exchange Chromatography (AEC): AEC is frequently used to separate complex mixtures of sugar nucleotides based on their negative charges. doi.org It can effectively separate UDP-glucose from other sugar nucleotides, although co-elution with isomers like UDP-galactose can occur under certain conditions. doi.org

Ion-Pair Reverse-Phase (IP-RP) Chromatography: This technique enhances the retention of highly polar molecules like UDP-glucose on reverse-phase columns by adding an ion-pairing agent to the mobile phase. A strategy using core-shell columns, sometimes connected in tandem, has been developed to achieve high-resolution separation of major nucleotide sugars, including the challenging isomeric pair UDP-glucose and UDP-galactose. nsf.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds. An effective and sensitive UPLC-ESI-MS/MS method using an amide column has been developed for the quantification of UDP-glucose and UDP-galactose in complex biological samples like maize extracts. nih.gov

Spectroscopic Methods:

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS or UPLC-MS), mass spectrometry provides high sensitivity and selectivity for detection. measurlabs.comuinsaizu.ac.id Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for precise quantification with low detection limits. For instance, a UPLC-ESI-MS/MS method for UDP-glucose in maize reported a limit of detection (LOD) of 0.50 ng/mL. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of synthesized products. Both 1H and 13C NMR are used to confirm the identity and structure of glycosides produced in enzymatic reactions where UDP-α-D-glucose is the donor, such as in the synthesis of resvera-A glucosides and UDP-N-acetyllactosamine. nih.govuu.nl

Table 1: Examples of Chromatographic Methods for UDP-α-D-glucose Analysis

| Technique | Column | Mobile Phase/Eluent | Detection Method | Application/Notes | Reference |

|---|---|---|---|---|---|

| UPLC-ESI-MS/MS | BEH amide (2.1 × 100 mm, 1.7 µm) | Acetonitrile/Ammonium formate (B1220265) buffer | ESI-MS/MS (MRM mode) | Quantification in maize extracts; LOD for UDP-glucose was 0.50 ng/mL. | nih.gov |

| IP-RP HPLC | Core-shell C18 columns (in tandem) | Triethylammonium acetate (B1210297) buffer with acetonitrile | UV (260 nm) | High-resolution separation of nucleotide sugar isomers like UDP-glucose and UDP-galactose. | nsf.gov |

| AEC-HPLC | Strong anion-exchange column | Potassium phosphate (B84403) buffer gradient | UV (260 nm) | Quantification of UDP-glucose for enzyme assays. | researchgate.net |

| RP-HPLC | Agilent NH2 (4.6 × 250 mm, 5 µm) | Potassium phosphate buffer/methanol | UV (2998 detector) | Preparative HPLC for fractionating UDP-glucose and UDP-galactose. | nih.gov |

Recombinant Expression and Purification of Enzymes

The study and application of enzymes that synthesize or utilize UDP-α-D-glucose, such as UDP-glucose pyrophosphorylase (UGPase) and various glycosyltransferases (GTs), rely on obtaining pure, active protein. portlandpress.comasm.org This is typically achieved through recombinant expression in microbial hosts.

Host Systems: Escherichia coli is the most common host for expressing these enzymes due to its rapid growth and well-established genetic tools. mdpi.comnih.gov Strains like E. coli BL21(DE3) are frequently used. mdpi.com For eukaryotic enzymes or when post-translational modifications are a consideration, yeast such as Saccharomyces cerevisiae can be employed. nih.gov

Expression and Purification: Genes encoding the target enzyme are cloned into expression vectors, often containing an affinity tag (e.g., a polyhistidine-tag or GST-tag) to facilitate purification. tandfonline.comjmb.or.kr After inducing protein expression (e.g., with IPTG in E. coli), the cells are lysed, and the soluble protein is purified from the cell extract using affinity chromatography, such as Nickel-NTA affinity chromatography for His-tagged proteins. jmb.or.krportlandpress.com The purity and molecular weight of the enzyme are then confirmed using SDS-PAGE. mdpi.comtandfonline.com For example, a UDP-glycosyltransferase from Solanum lycopersicum (SlyUGT) was expressed in E. coli and purified 16.1-fold using a GST affinity resin. jmb.or.kr Similarly, UDP-glucose 4-epimerase from the oyster Magallana gigas was expressed with a hexahistidine tag and purified to near homogeneity via nickel-affinity chromatography. mdpi.com

Site-Directed Mutagenesis and Enzyme Engineering for Functional Studies

Site-directed mutagenesis is a cornerstone technique for probing the structure-function relationships of enzymes involved in UDP-α-D-glucose metabolism. tandfonline.comacs.orggoogle.com By substituting specific amino acid residues, researchers can identify key sites for substrate binding, catalysis, and allosteric regulation.

Identifying Key Residues: Studies on ADP-glucose pyrophosphorylase, an enzyme analogous to UGPase, have used site-directed mutagenesis to identify residues critical for activator binding. For instance, Lys382 in the Anabaena enzyme was identified as part of the allosteric activator binding site by replacing it with other residues like arginine, alanine, or glutamic acid and analyzing the resulting kinetic properties. acs.org